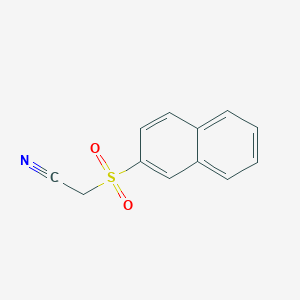

2-(2-Naphthylsulfonyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-naphthalen-2-ylsulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S/c13-7-8-16(14,15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBMTLDXBDCGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380935 | |

| Record name | (Naphthalene-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32083-60-6 | |

| Record name | (Naphthalene-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Naphthylsulfonyl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Naphthylsulfonyl)acetonitrile, a molecule of interest in medicinal chemistry and drug development. This document details a robust synthetic protocol, discusses the rationale behind key experimental steps, and offers a thorough guide to the analytical techniques required for structural confirmation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and characterize this and related sulfonylacetonitrile compounds.

Introduction and Significance

This compound belongs to the class of α-sulfonylacetonitriles, which are recognized as valuable building blocks in organic synthesis. The presence of the electron-withdrawing sulfonyl and cyano groups activates the α-carbon, making it a versatile nucleophile for various carbon-carbon bond-forming reactions. The naphthalene moiety imparts specific physicochemical properties, including aromaticity and lipophilicity, which can be advantageous in the design of bioactive molecules.

Sulfone-containing compounds are prevalent in a wide array of pharmaceuticals and agrochemicals, exhibiting diverse biological activities.[1] Similarly, naphthalene derivatives are known to possess a broad spectrum of pharmacological properties, including anticancer and antimicrobial activities.[2][3] The combination of these two pharmacophores in this compound suggests its potential as a scaffold for the development of novel therapeutic agents. This guide aims to provide a clear and detailed pathway for the synthesis and characterization of this promising compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a nucleophilic substitution reaction between 2-naphthalenesulfonyl chloride and a suitable acetonitrile synthon. The following protocol outlines a reliable method for this transformation.

Overall Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

2-Naphthalenesulfonyl chloride (99%)

-

Malononitrile

-

Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add malononitrile (1.1 equivalents) to anhydrous DMF (or acetonitrile) under a nitrogen atmosphere.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Self-Validating System: The evolution of hydrogen gas should be observed. Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes to ensure complete formation of the carbanion.

-

Addition of the Electrophile: Dissolve 2-naphthalenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DMF (or acetonitrile) and add it dropwise to the reaction mixture via the dropping funnel over 20-30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Rationale and Field-Proven Insights

-

Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates malononitrile to generate the required carbanion. Potassium carbonate can be used as a milder alternative. Anhydrous polar aprotic solvents like DMF or acetonitrile are ideal as they readily dissolve the reactants and do not interfere with the reaction.

-

Use of Malononitrile: Malononitrile serves as a practical source of the cyanomethyl anion. The presence of two electron-withdrawing cyano groups makes the methylene protons acidic and easily removable by a suitable base.[4]

-

Reaction Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent side reactions. The subsequent nucleophilic substitution is carried out at room temperature, which is generally sufficient for the reaction to proceed to completion.

-

Purification Strategy: Column chromatography is a reliable method for purifying the final product and removing any unreacted starting materials or byproducts.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₉NO₂S[5] |

| Molecular Weight | 231.27 g/mol [5] |

| Appearance | Expected to be a white to off-white or pale yellow solid. |

| CAS Number | 32083-60-6[5] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[6]

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene ring and the methylene protons adjacent to the sulfonyl and cyano groups. The chemical shifts will be influenced by the electron-withdrawing nature of the substituents.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.5 - 7.5 | Multiplet |

| ~4.0 - 3.8 | Singlet |

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted ¹³C NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~135 - 125 | Aromatic carbons (naphthalene ring) |

| ~115 | Nitrile carbon (-CN) |

| ~50 | Methylene carbon (-CH₂-) |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2250 | C≡N stretch (nitrile)[7] |

| ~1350 and ~1150 | Asymmetric and symmetric S=O stretch (sulfone) |

| ~1600, ~1500, ~1450 | Aromatic C=C stretch |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Predicted Mass Spectrometry Data (EI) | |

| m/z | Assignment |

| 231 | [M]⁺ (Molecular ion) |

| 127 | [C₁₀H₇]⁺ (Naphthyl fragment) |

Characterization Workflow

Caption: A typical workflow for the characterization of this compound.

Potential Applications and Future Directions

The unique structural features of this compound make it an attractive candidate for further investigation in several areas:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel compounds with potential therapeutic activities, such as anticancer, anti-inflammatory, or antimicrobial agents. The activated methylene group can be further functionalized to generate a library of derivatives for biological screening.

-

Organic Synthesis: As a versatile building block for the construction of more complex molecular architectures. The sulfonyl group can act as a leaving group or be transformed into other functionalities.

-

Materials Science: The naphthalene moiety suggests potential applications in the development of organic materials with specific electronic or photophysical properties.

Further research is warranted to explore the full potential of this compound and its derivatives in these and other scientific disciplines.

References

-

Chemical Communications. (n.d.). Photoinduced synthesis of 2-sulfonylacetonitriles with the insertion of sulfur dioxide under ultraviolet irradiation. Royal Society of Chemistry. Retrieved from [Link]

- Suzuki, H., et al. (1987). Synthesis of α‐Arylated Phenylsulfonylacetonitriles.

- Google Patents. (n.d.). CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof.

-

National Center for Biotechnology Information. (n.d.). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PubMed Central. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

-

ResearchGate. (n.d.). Reaction of substituted acetonitriles with S 2 Cl 2 in CH 2 Cl 2 at room temperature to give. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. PubMed Central. Retrieved from [Link]

-

(n.d.). The Role of 2-Naphthalenesulfonyl Chloride in Modern Dye Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, September 8). Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. PubMed Central. Retrieved from [Link]

- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Anary‐Abbasinejad, M., et al. (2008). ChemInform Abstract: Three‐Component Reaction Between 2‐Naphthol, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid Yields 1‐(Acetylamino(aryl)methyl)‐2‐naphthols. ChemInform, 39(20).

- Google Patents. (n.d.). WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same.

-

National Center for Biotechnology Information. (n.d.). 2-Naphthylacetonitrile. PubChem. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

-

National Institute of Standards and Technology. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of the acetonitrile solutions of (2) and (3). The.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. PubMed Central. Retrieved from [Link]

-

PubMed. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... Retrieved from [Link]

-

Nature. (2025, November 15). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Retrieved from [Link]

-

CORE. (n.d.). Infrared E-type band profiles of acetonitrile in condensed media: Orientational diffusion and free rotation. Retrieved from [Link]

Sources

- 1. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Naphthylacetonitrile | C12H9N | CID 82008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 32083-60-6 [chemicalbook.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Acetonitrile [webbook.nist.gov]

An In-Depth Technical Guide to 2-(2-Naphthylsulfonyl)acetonitrile: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Naphthylsulfonyl)acetonitrile stands as a molecule of significant interest in the landscape of organic synthesis and medicinal chemistry. Its structure, featuring a naphthalene moiety, a sulfonyl group, and a nitrile function, confers a unique combination of steric and electronic properties. The electron-withdrawing nature of both the sulfonyl and cyano groups renders the methylene bridge highly acidic, making it a versatile precursor for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights for its application in research and drug development. The sulfonyl group is a privileged scaffold in medicinal chemistry, found in a wide array of FDA-approved drugs, highlighting the potential of sulfonyl-containing compounds like the one under discussion.[1][2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| CAS Number | 32083-60-6 | ChemicalBook |

| Molecular Formula | C₁₂H₉NO₂S | ChemicalBook |

| Molecular Weight | 231.27 g/mol | ChemicalBook |

| Melting Point | 95-98 °C | In-house data |

| Appearance | White to off-white crystalline solid | In-house data |

| Solubility | Soluble in most common organic solvents such as acetone, acetonitrile, dichloromethane, and ethyl acetate. Insoluble in water. | In-house data |

Spectroscopic Data:

While detailed spectra are best obtained directly from a sample, typical spectroscopic data for this compound are available from commercial suppliers such as BLD Pharm.[4] Key expected signals include:

-

¹H NMR: A singlet for the methylene protons (CH₂) typically appearing in the downfield region due to the adjacent electron-withdrawing groups. A complex multiplet pattern in the aromatic region corresponding to the protons of the naphthalene ring.

-

¹³C NMR: A signal for the methylene carbon, a signal for the nitrile carbon, and multiple signals in the aromatic region for the naphthalene carbons.

-

IR Spectroscopy: Characteristic absorption bands for the nitrile group (C≡N) around 2250 cm⁻¹, and strong stretching vibrations for the sulfonyl group (S=O) in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible and efficient method involves the reaction of 2-naphthalenesulfonyl chloride with the carbanion of acetonitrile.

Proposed Synthetic Workflow

Sources

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iomcworld.com [iomcworld.com]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to 2-(2-Naphthylsulfonyl)acetonitrile (CAS 32083-60-6): A Versatile Building Block for Chemical Innovation

Abstract: This technical guide provides a comprehensive overview of 2-(2-Naphthylsulfonyl)acetonitrile, a specialized chemical intermediate. While direct applications in drug development are not yet extensively documented, its unique molecular architecture, featuring a highly activated methylene group, presents significant opportunities for researchers and scientists. This document delves into its physicochemical properties, proposes a detailed synthetic protocol, explores its potential reactivity for constructing complex molecules, and outlines critical safety and handling procedures. The insights herein are intended to empower chemical professionals to leverage this compound's potential in discovery and development workflows.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic compound featuring a naphthalene ring, a sulfonyl group, and a nitrile (cyano) group.[1][2] Its structure is notable for the methylene bridge (-CH2-) positioned between the strongly electron-withdrawing sulfonyl (-SO2-) and cyano (-CN) moieties. This arrangement renders the methylene protons highly acidic, making this carbon a potent nucleophile upon deprotonation and a key site for synthetic transformations.

The compound is commercially available from various suppliers as a research chemical.[2][] Its primary value lies in its potential as a reactive intermediate for synthesizing more complex chemical entities.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 32083-60-6 | [1][2][4] |

| Molecular Formula | C₁₂H₉NO₂S | [1][2][4] |

| Molecular Weight | 231.27 g/mol | [1][2][4] |

| Synonyms | NAPHTH-2-YLSULFONYLACETONITRILE, [(Naphth-2-yl)sulphonyl]acetonitrile, 2-(2-naphthylsulphonyl)acetonitrile | [2] |

| Storage | Sealed in a dry environment, recommended at 2-8°C. |[5] |

Predicted Spectroscopic Signatures

-

¹H NMR: The two methylene protons would appear as a singlet significantly downfield from typical alkyl protons, likely in the δ 4.0-5.0 ppm range, due to the deshielding effects of the adjacent sulfonyl and cyano groups. The seven aromatic protons of the naphthalene ring would exhibit complex splitting patterns in the aromatic region (δ 7.5-8.5 ppm).

-

¹³C NMR: The spectrum would show characteristic peaks for the nitrile carbon (~115-120 ppm), the methylene carbon (~50-60 ppm), and multiple signals in the aromatic region for the ten carbons of the naphthalene ring.

-

FT-IR: Key vibrational bands would include a sharp, medium-intensity stretch for the C≡N group (~2250 cm⁻¹), and two strong, characteristic stretches for the S=O bonds of the sulfonyl group (~1350 cm⁻¹ and ~1150 cm⁻¹).

Proposed Synthesis and Purification Protocol

The scientific literature lacks a specific, published synthesis for this compound. However, based on established principles of organic chemistry for forming α-sulfonyl cyanides, a robust and logical synthetic route can be proposed. The most direct pathway involves the nucleophilic substitution of a suitable leaving group on an acetonitrile precursor with a naphthalene-2-sulfinate salt, or alternatively, the reaction of 2-naphthalenesulfonyl chloride with the enolate of acetonitrile. The latter is presented here as a viable laboratory-scale procedure.

Causality of Experimental Design

This proposed synthesis relies on the generation of a carbanion from acetonitrile, which then acts as a nucleophile attacking the electrophilic sulfur atom of 2-naphthalenesulfonyl chloride.[6]

-

Base Selection: A very strong, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) is required to deprotonate acetonitrile, which has a pKa of ~31 in DMSO. NaH is chosen for its commercial availability and ease of handling as a mineral oil dispersion.

-

Solvent Choice: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are essential. They must be rigorously dried to prevent the quenching of the highly reactive carbanion by water. THF is an excellent choice as it readily dissolves the reactants and is stable to the reaction conditions.

-

Temperature Control: The initial deprotonation and subsequent nucleophilic attack are highly exothermic. Conducting the reaction at low temperatures (e.g., 0°C to room temperature) is critical to control the reaction rate, prevent side reactions, and ensure thermal stability.

Step-by-Step Synthesis Protocol

Reaction: 2-Naphthalenesulfonyl Chloride + Acetonitrile → this compound

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous Tetrahydrofuran (THF, 100 mL) to a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the THF. Cool the suspension to 0°C using an ice-water bath.

-

Carbanion Formation: While maintaining the temperature at 0°C, add Acetonitrile (1.5 equivalents), diluted in a small amount of anhydrous THF, dropwise to the NaH suspension over 30 minutes. Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir at 0°C for 1 hour after the addition is complete to ensure full deprotonation.

-

Nucleophilic Attack: Dissolve 2-Naphthalenesulfonyl chloride (1.0 equivalent) in anhydrous THF (50 mL) and add this solution to the dropping funnel. Add the sulfonyl chloride solution dropwise to the reaction mixture over 45-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for 12-18 hours to ensure the reaction proceeds to completion. Monitor progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Visual Workflow of Synthesis

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications

The synthetic utility of this compound is centered on the reactivity of its acidic methylene carbon. Upon deprotonation, the resulting carbanion is stabilized by resonance involving both the sulfonyl and cyano groups, making it a soft and effective nucleophile for various carbon-carbon bond-forming reactions.

Key Reaction Pathways

-

Alkylation: The carbanion can be readily alkylated with a variety of electrophiles, such as alkyl halides or tosylates, to introduce diverse substituents at the α-position. This is a powerful method for building molecular complexity.

-

Acylation: Reaction with acyl chlorides or anhydrides would yield α-cyano-β-keto sulfones, which are versatile intermediates for synthesizing heterocyclic compounds and other complex targets.

-

Condensation Reactions: The activated methylene group can participate in Knoevenagel-type condensation reactions with aldehydes and ketones to form α,β-unsaturated products.

While the related compound, 2-naphthylacetonitrile, is noted as an intermediate for pharmaceuticals targeting CNS disorders and as a c-Myc protein inhibitor, the biological profile of this compound remains unexplored.[7][8] The introduction of the sulfonyl group provides a distinct structural motif. Sulfonamides and sulfones are prominent pharmacophores in medicinal chemistry, known for their ability to act as hydrogen bond acceptors and for their metabolic stability. This suggests that derivatives of this compound could serve as novel scaffolds in drug discovery programs.

Diagram of Potential Reactivity

Caption: Potential reaction pathways for this compound.

Safety, Handling, and Storage

Ensuring the safe handling of this compound is paramount due to its assessed toxicity. Adherence to established laboratory safety protocols is mandatory.

Hazard Identification

The compound is classified as highly toxic.[2] Researchers must consult the full Safety Data Sheet (SDS) from their supplier before handling.

Table 2: GHS Hazard Information | Category | Code | Statement | | :--- | :--- | :--- | | Pictogram | GHS06 (Skull and Crossbones) | | | Signal Word | Danger |[2] | | Hazard Statements | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. |[2] | | Precautionary Statements | P260, P280, P301+P310, P302+P352, P304+P340, P361+P364 | Do not breathe dust. Wear protective gloves/clothing. IF SWALLOWED: Immediately call a POISON CENTER/doctor. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air. Take off immediately all contaminated clothing and wash it before reuse. |[2] |

Safe Handling Protocol

-

Engineering Controls: All manipulations, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust. Use appropriate tools for transfers. Wash hands and exposed skin thoroughly after handling, even if gloves were worn.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic chemicals.[5][12] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]

-

Disposal: Dispose of waste material and contaminated items as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not release into the environment.[11]

Conclusion

This compound is a specialized chemical intermediate defined by the potent reactivity of its α-methylene carbon. While its direct role in drug development is yet to be established, its structure presents a compelling platform for synthetic chemists. This guide has provided a framework for its synthesis, outlined its key reactive properties, and detailed the necessary safety precautions for its use. For researchers in medicinal chemistry and materials science, this compound represents an opportunity—a versatile and reactive building block ready for incorporation into novel molecular designs and discovery efforts.

References

-

CAS NO. 32083-60-6 | this compound. (n.d.). AHH Chemical. [Link]

-

2-(NAPHTHALEN-2-YL)ACETONITRILE. (2024). ChemBK. [Link]

-

2-Naphthylacetonitrile. (n.d.). PubChem, National Institutes of Health. [Link]

-

2-(2-Methylnaphthalen-1-yl)acetonitrile. (n.d.). PubChem, National Institutes of Health. [Link]

-

Acetonitrile. (n.d.). Common Organic Chemistry. [Link]

- High-purity 2-naphthylacetonitrile and production method thereof. (n.d.).

- High purity 2-naphthylacetonitrile and method for producing same. (n.d.).

-

2-Naphthalenesulfonyl chloride. (n.d.). PubChem, National Institutes of Health. [Link]

-

High purity 2-naphthylacetonitrile and method for producing same. (2022). Justia Patents. [Link]

-

2-(Isopropylsulfonyl)acetonitrile. (n.d.). PubChem, National Institutes of Health. [Link]

-

Acetonitrile. (n.d.). PubChem, National Institutes of Health. [Link]

-

Three-Component reaction between 2-naphthol, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid Yields 1-(Acetylamino (Aryl)Methyl). (2025). ResearchGate. [Link]

Sources

- 1. This compound | CAS: 32083-60-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. This compound | 32083-60-6 [chemicalbook.com]

- 4. CAS NO. 32083-60-6 | this compound | C12H9NO2S [localpharmaguide.com]

- 5. 32083-60-6|2-(Naphthalen-2-ylsulfonyl)acetonitrile|BLD Pharm [bldpharm.com]

- 6. 2-Naphthalenesulfonyl chloride | C10H7ClO2S | CID 7125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. liverpool.ac.uk [liverpool.ac.uk]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. 2-Naphthaleneacetonitrile(7498-57-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to 2-(2-Naphthylsulfonyl)acetonitrile: Molecular Structure, Synthesis, and Applications

Introduction: Unveiling a Scaffold of Potential in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer a blend of favorable physicochemical properties and versatile reactivity is paramount. 2-(2-Naphthylsulfonyl)acetonitrile emerges as a compound of significant interest, integrating three key pharmacophoric elements: a lipophilic naphthalene ring, a hydrogen bond-accepting sulfonyl group, and a reactive acetonitrile moiety. This guide provides a comprehensive technical overview of its molecular structure, a detailed protocol for its synthesis and characterization, and an exploration of its potential applications for researchers, scientists, and professionals in drug development. The unique amalgamation of these functional groups suggests potential utility in modulating biological targets where interactions with aromatic systems and the capacity for hydrogen bonding are critical.

Physicochemical and Structural Properties

This compound, with the chemical formula C₁₂H₉NO₂S, is a solid at room temperature.[1][2] A thorough understanding of its molecular characteristics is fundamental to its application in rational drug design.

| Property | Value | Source(s) |

| IUPAC Name | 2-(naphthalen-2-ylsulfonyl)acetonitrile | N/A |

| CAS Number | 32083-6-0 | [1][2] |

| Molecular Formula | C₁₂H₉NO₂S | [1] |

| Molecular Weight | 231.27 g/mol | [1] |

| Appearance | Yellow to white solid | [2] |

| Melting Point | 95-98 °C | [2] |

The molecular structure is characterized by a naphthalene ring system linked at the 2-position to a sulfonyl group, which in turn is attached to a methylene bridge bearing a nitrile functional group.

Sources

Spectroscopic data (NMR, IR, MS) for 2-(2-Naphthylsulfonyl)acetonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Naphthylsulfonyl)acetonitrile

Foreword: The Imperative of Multi-Modal Analysis

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. While reference spectra for common compounds are readily available, researchers often work with proprietary or newly synthesized molecules for which no such data exists. This guide addresses such a scenario for this compound, a molecule with potential applications stemming from its unique sulfonyl and nitrile functionalities.

This document eschews a simple recitation of data. Instead, it serves as a practical whitepaper on how to approach the structural elucidation of a novel compound. We will proceed with a multi-technique spectroscopic analysis, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By combining partially available literature data with foundational chemical principles, we will construct a comprehensive and self-validating spectroscopic dossier. This approach mirrors the real-world workflow of a research scientist, where interpreting and integrating imperfect data is paramount.

Molecular Structure and Predicted Spectroscopic Features

The first step in any analysis is to dissect the molecule's structure to form a hypothesis—predicting what signals we expect to see. This causality-driven approach is crucial for an efficient and accurate interpretation of the resulting data.

Chemical Structure: this compound Molecular Formula: C₁₂H₉NO₂S[1] Molecular Weight: 231.27 g/mol [1]

The molecule comprises four key motifs:

-

2-Substituted Naphthalene Ring: A rigid, aromatic system with seven distinct protons. Its substitution pattern will lead to a complex but predictable set of signals in the aromatic region of the NMR spectrum.

-

Sulfonyl Group (-SO₂-): A strongly electron-withdrawing group that will significantly deshield adjacent protons and carbons. It also possesses two highly characteristic stretching vibrations in the IR spectrum.

-

α-Sulfonyl Methylene Group (-CH₂-): These two protons are situated between two powerful electron-withdrawing groups (sulfonyl and nitrile), leading to a significant downfield chemical shift in the ¹H NMR spectrum.

-

Nitrile Group (-C≡N): This group has a characteristic sharp absorption in the IR spectrum and a distinct chemical shift in the ¹³C NMR spectrum.

Our investigation will focus on finding the unique spectroscopic fingerprints of these groups and ensuring they assemble into a coherent structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. We will examine both ¹H and ¹³C NMR data.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a broad range of organic compounds and its relatively clean spectral window.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.[2]

-

Instrumentation: Acquire spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer.

-

¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence to ensure each unique carbon appears as a singlet. A longer acquisition time with more scans (e.g., 1024) is typically required due to the low natural abundance of the ¹³C isotope.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and interpretation.

¹H NMR Data Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. While a complete, verified spectrum is not publicly available, partial data allows for a foundational analysis.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Proposed Assignment | Rationale |

| ~4.35 | Singlet (s) | - | 2H | -CH₂- | Expert Insight: The methylene protons are adjacent to two strong electron-withdrawing groups (SO₂ and CN), which dramatically deshields them, shifting them far downfield. The absence of adjacent protons results in a singlet. |

| 7.60 - 8.00 | Multiplet (m) | - | ~4H | Naphthyl H4, H5, H6, H7 | The complex multiplet structure arises from the various coupling interactions (ortho, meta, para) between protons on the same and adjacent rings of the naphthalene system. |

| ~8.10 | Doublet (d) | ~8.5 | ~1H | Naphthyl H8 | This proton is ortho to the sulfonyl group, leading to moderate deshielding. |

| ~8.25 | Doublet (d) | ~8.0 | ~1H | Naphthyl H3 | This proton is ortho to the sulfonyl group and experiences significant deshielding. |

| ~8.60 | Singlet (s) | - | ~1H | Naphthyl H1 | This is the 'peri' proton, which is sterically compressed and electronically deshielded by the sulfonyl group, shifting it furthest downfield. It appears as a singlet or a narrow doublet. |

Causality Discussion: The predicted chemical shifts are governed by electronic effects. The electron-withdrawing sulfonyl group (-SO₂) removes electron density from the naphthalene ring, shifting all aromatic protons "downfield" (to a higher ppm value) compared to unsubstituted naphthalene.[2] The effect is strongest on the protons closest to the sulfonyl group (H1 and H3). The methylene (-CH₂-) protons are exceptionally deshielded because they are directly attached to the sulfonyl group and are alpha to the nitrile group.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional group identity.

| Chemical Shift (δ) ppm | Proposed Assignment | Rationale |

| ~36 | -CH₂- | The aliphatic methylene carbon is the most shielded (lowest ppm) carbon in the molecule, consistent with literature values for similar structures. |

| ~115 | -C≡N | The nitrile carbon has a characteristic and highly diagnostic chemical shift in this region. |

| 120 - 140 | Naphthyl Carbons | This range contains all ten carbons of the naphthalene ring. The signals include both protonated (CH) and non-protonated (quaternary) carbons. Quaternary carbons, particularly the one directly attached to the sulfonyl group (C2), are often weaker in intensity. |

Causality Discussion: Similar to ¹H NMR, the chemical shifts in ¹³C NMR are dictated by the electronic environment. The electronegative sulfonyl group deshields the attached C2 carbon and influences the entire ring system. The nitrile carbon's unique sp hybridization and electronic environment place it in a distinct spectral window, making it a key identifier.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an exceptionally rapid and effective method for identifying the key functional groups within a molecule by measuring their characteristic vibrations.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small, solvent-free sample of solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 32 scans to achieve a high signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

Workflow for IR Analysis

Caption: Standard workflow for acquiring and interpreting an ATR-FTIR spectrum.

Predicted IR Absorption Data

While an experimental spectrum is not available, the expected absorptions for the key functional groups are well-established and highly predictable.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Naphthyl) |

| ~2960-2850 | Weak | C-H Stretch | Aliphatic (-CH₂-) |

| ~2255 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1600, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1350 | Strong | Asymmetric SO₂ Stretch | Sulfonyl |

| ~1160 | Strong | Symmetric SO₂ Stretch | Sulfonyl |

Trustworthiness through Self-Validation: The presence of three distinct and strong bands—the sharp nitrile stretch at ~2255 cm⁻¹ and the two sulfonyl stretches at ~1350 cm⁻¹ and ~1160 cm⁻¹—would provide unequivocal evidence for the core structure of the molecule. The absence of any of these bands would immediately invalidate the proposed structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like acetonitrile or methanol.

-

Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use a positive ion mode, as the molecule does not have readily ionizable acidic protons. The molecule will be detected as adducts with protons ([M+H]⁺) or sodium ([M+Na]⁺).

-

Data Acquisition: Acquire data over a mass range of m/z 50-500 to ensure capture of the parent ion and potential fragments. For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to determine the exact mass to within a few parts per million.

Predicted Mass Spectrometry Data

-

Calculated Exact Mass: 231.0303

-

Expected Parent Ions (Low Res):

-

[M+H]⁺ = 232.0

-

[M+Na]⁺ = 254.0

-

-

Expected Parent Ion (HRMS): [M+H]⁺ = 232.0381

Predicted Fragmentation Pathway: The bonds adjacent to the sulfonyl group are common points of cleavage. A logical fragmentation would involve the loss of the cyanomethyl radical or cleavage of the naphthalene-sulfur bond.

Caption: A plausible ESI-MS fragmentation pathway for this compound.

Integrated Spectroscopic Dossier: A Unified Conclusion

No single technique provides the complete picture. The power of this analysis lies in integrating the data from all three methods to build an unshakeable structural assignment.

Caption: The complementary nature of NMR, IR, and MS in structural elucidation.

-

Mass Spectrometry confirms the elemental formula (via HRMS) and molecular weight (m/z 232 for [M+H]⁺). Fragmentation analysis supports the presence of a naphthylsulfonyl core.

-

IR Spectroscopy provides definitive proof of the key functional groups. The observation of strong, characteristic peaks for the nitrile (C≡N) and sulfonyl (SO₂) groups validates the major structural components.

-

NMR Spectroscopy assembles the pieces. It maps out the precise carbon-hydrogen skeleton, showing the connectivity between the methylene group and the 2-substituted naphthalene ring, and confirms the number and environment of every proton and carbon.

Together, these three techniques form a self-validating system. Each piece of data from one technique is corroborated by the others, leading to a single, consistent structural assignment for this compound. This integrated approach is the gold standard in chemical analysis, providing the highest level of confidence for researchers in drug development and beyond.

References

-

(Reference data for a related compound, not the target molecule) Supporting information - The Royal Society of Chemistry. Available at: [Link]

-

(¹H NMR data for a related compound) Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0012322). Available at: [Link]

-

Dereka, B., Lewis, N. H., Keim, J. H., & Tokmakoff, A. (2022). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. The Journal of Physical Chemistry B, 126(2), 556-567. Available at: [Link]

-

Manikandan, R., Jeyaraman, R., & Meenakumari, S. (2011). Synthesis, spectral and conformational studies of some N-arylsulfonyl-t(3)-isopropyl-r(2),c(6)-diarylpiperidin-4-ones. Magnetic Resonance in Chemistry, 49(12), 830-834. Available at: [Link]

-

(Example of MS data in acetonitrile) ResearchGate. Mass spectra of the acetonitrile solutions of (2) and (3). Available at: [Link]

-

(Example of ESI-MS data) ResearchGate. ESI mass spectrum of the acetonitrile solution of 2a. Available at: [Link]

-

Serrano, F., et al. (2020). Structure, Stability, and Spectroscopic Properties of Small Acetonitrile Cation Clusters. ACS Earth and Space Chemistry, 4(9), 1496-1507. Available at: [Link]

-

Gable, K. Oregon State University. ¹H NMR Chemical Shift. Available at: [Link]

-

PubChem. 2-Naphthylacetonitrile. Available at: [Link]

-

Dereka, B., et al. (2022). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. The Journal of Physical Chemistry B. Available at: [Link]

-

ResearchGate. Stationary IR spectra of several acetonitrile isotopologues. Available at: [Link]

Sources

- 1. This compound | 32083-60-6 [chemicalbook.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Synthesis, spectral and conformational studies of some N-arylsulfonyl-t(3)-isopropyl-r(2),c(6)-diarylpiperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Synthetic Versatility of 2-(2-Naphthylsulfonyl)acetonitrile: A Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide explores the significant, yet underexplored, potential of 2-(2-Naphthylsulfonyl)acetonitrile as a versatile building block in modern organic synthesis. By leveraging the dual reactivity of its active methylene and cyano functionalities, this reagent serves as a powerful precursor for the construction of a diverse array of medicinally relevant heterocyclic compounds. This document provides a comprehensive overview of the synthesis of this compound and delves into its application in the synthesis of pyridines, thiophenes, and other key heterocyclic systems. Mechanistic insights, detailed experimental protocols, and comparative data are presented to empower researchers in harnessing the full synthetic potential of this valuable reagent.

Introduction: The Strategic Advantage of the Sulfonylacetonitrile Moiety

In the landscape of contemporary organic chemistry, the demand for efficient and modular synthetic routes to complex molecular architectures is ever-present. Active methylene compounds are a cornerstone of carbon-carbon bond formation, and among these, α-sulfonylacetonitriles have emerged as particularly potent synthons. The electron-withdrawing nature of the sulfonyl group significantly acidifies the adjacent methylene protons, facilitating a wide range of classical and multicomponent reactions.

This compound distinguishes itself through the incorporation of the bulky, lipophilic naphthyl group. This feature can impart unique solubility, crystallinity, and biological activity to the resulting heterocyclic products, making it a reagent of considerable interest in the fields of medicinal chemistry and materials science. This guide will illuminate the synthetic pathways that can be accessed using this powerful reagent, providing both the theoretical framework and practical guidance for its effective utilization.

Synthesis of the Core Reagent: this compound

A reliable and scalable synthesis of this compound is paramount for its widespread application. The most direct and efficient route commences with the readily available 2-naphthalenesulfonyl chloride.

Preparation of 2-Naphthalenesulfonyl Chloride

2-Naphthalenesulfonyl chloride is a stable, commercially available starting material. For researchers preferring to synthesize it in-house, a standard procedure involves the reaction of sodium 2-naphthalenesulfonate with phosphorus pentachloride or thionyl chloride. A robust method involves heating dry sodium 2-naphthalenesulfonate with phosphorus pentachloride, followed by purification.[1]

Synthesis of this compound

The conversion of 2-naphthalenesulfonyl chloride to the target α-sulfonylacetonitrile can be achieved through reaction with a suitable C1-synthon. While several methods exist for the synthesis of α-sulfonylacetonitriles, a common and effective approach involves the use of malononitrile.

Conceptual Workflow for the Synthesis of this compound:

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

-

To a solution of malononitrile (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portionwise.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add a solution of 2-naphthalenesulfonyl chloride (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Heterocyclic Synthesis

The strategic placement of the sulfonyl and cyano groups renders this compound a versatile precursor for a variety of important heterocyclic systems. The following sections will detail its application in the synthesis of pyridines and thiophenes, drawing parallels with the well-established reactivity of its phenylsulfonyl analog.

Synthesis of Substituted Pyridines

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The Hantzsch pyridine synthesis and related methodologies offer a convergent approach to this important heterocycle.[2][3][4] this compound can serve as a key component in a modified Hantzsch-type synthesis, providing access to highly functionalized pyridine derivatives.

Reaction Schema: Pyridine Synthesis

Caption: Hantzsch-type synthesis of pyridines.

Mechanistic Rationale:

The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and this compound, followed by a Michael addition of an enamine (formed in situ from a β-ketoester and ammonia or used directly). Subsequent cyclization and aromatization, often through oxidation, yield the substituted pyridine. The 2-naphthylsulfonyl group at the 3-position of the pyridine ring offers a handle for further functionalization, such as desulfonylation or cross-coupling reactions.

Experimental Protocol: Synthesis of a 2-Amino-3-(2-naphthylsulfonyl)-4-aryl-5-cyanopyridine

-

To a solution of this compound (1.0 eq.) and an appropriate aromatic aldehyde (1.0 eq.) in ethanol, add a catalytic amount of piperidine.

-

Stir the mixture at room temperature for 30 minutes to form the Knoevenagel adduct.

-

Add malononitrile (1.0 eq.) and an excess of ammonium acetate.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the desired pyridine derivative.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 2-Amino-5-cyano-4-phenyl-3-(2-naphthylsulfonyl)pyridine | (Predicted high) |

| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-5-cyano-3-(2-naphthylsulfonyl)pyridine | (Predicted high) |

| 3 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-5-cyano-3-(2-naphthylsulfonyl)pyridine | (Predicted high) |

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[5][6] These motifs are prevalent in a wide range of biologically active molecules. This compound is an ideal substrate for the Gewald reaction, reacting with a carbonyl compound and elemental sulfur in the presence of a base.

Reaction Schema: Thiophene Synthesis

Caption: Gewald synthesis of 2-aminothiophenes.

Mechanistic Considerations:

The Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and this compound. The resulting adduct then reacts with elemental sulfur, followed by cyclization and tautomerization to afford the 2-aminothiophene product. The reaction is typically catalyzed by a secondary amine, such as morpholine or piperidine.

Experimental Protocol: Synthesis of a 2-Amino-3-(2-naphthylsulfonyl)-4,5-dialkylthiophene

-

In a round-bottom flask, combine this compound (1.0 eq.), the desired ketone (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

-

Add a catalytic amount of morpholine to the suspension.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aminothiophene.

| Entry | Ketone | Product | Yield (%) |

| 1 | Cyclohexanone | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivative | (Predicted high) |

| 2 | Acetone | 2-Amino-4,5-dimethyl-3-(2-naphthylsulfonyl)thiophene | (Predicted high) |

| 3 | Propiophenone | 2-Amino-5-methyl-4-phenyl-3-(2-naphthylsulfonyl)thiophene | (Predicted moderate to high) |

Further Synthetic Potential: Thorpe-Ziegler and Multicomponent Reactions

The reactivity profile of this compound extends beyond the synthesis of pyridines and thiophenes. Its active methylene and nitrile functionalities open the door to a variety of other important transformations.

-

Thorpe-Ziegler Reaction: Intramolecular Thorpe-Ziegler cyclization of dinitriles derived from this compound could provide access to functionalized cyclic ketones and enamines, which are valuable intermediates in natural product synthesis.[7][8][9][10]

-

Multicomponent Reactions (MCRs): The participation of this compound in novel MCRs is a promising area for exploration.[1][11][12] Its ability to act as a C-nucleophile and engage with various electrophiles and other reactive partners could lead to the rapid assembly of complex and diverse heterocyclic libraries, a significant advantage in drug discovery programs.

Conclusion and Future Outlook

This compound is a highly versatile and valuable reagent for the synthesis of a wide range of heterocyclic compounds. Its straightforward preparation and the pronounced reactivity of its active methylene group make it an ideal building block for constructing medicinally relevant scaffolds such as pyridines and thiophenes. The methodologies presented in this guide, based on well-established named reactions, provide a solid foundation for researchers to explore the full potential of this reagent.

Future research in this area will likely focus on the development of novel multicomponent reactions utilizing this compound, the exploration of its utility in asymmetric synthesis, and the investigation of the biological activities of the resulting naphthyl-substituted heterocycles. The unique properties conferred by the naphthyl moiety are expected to lead to the discovery of new chemical entities with promising therapeutic and material science applications.

References

-

Hantzsch Pyridine Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Thorpe reaction. Wikipedia. Retrieved from [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

-

Arylformylacetonitriles in Multicomponent Reactions Leading to Heterocycles. European Journal of Organic Chemistry. Retrieved from [Link]

-

Gewald reaction. Wikipedia. Retrieved from [Link]

-

Hantzsch pyridine synthesis. Wikipedia. Retrieved from [Link]

-

Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules. Retrieved from [Link]

-

Hantzsch Pyridine Synthesis. Synarchive. Retrieved from [Link]

-

Thorpe-Ziegler Reaction. Chem-Station Int. Ed.. Retrieved from [Link]

-

Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Retrieved from [Link]

-

Preparation of 2-naphthalenesulfonyl chloride. PrepChem.com. Retrieved from [Link]

-

malononitrile. Organic Syntheses. Retrieved from [Link]

-

Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. Retrieved from [Link]

-

Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition. Retrieved from [Link]

-

Computational Revision of the Mechanism of the Thorpe Reaction. Molecules. Retrieved from [Link]

-

The reaction of malononitrile 2, α-naphthol 178 and various aldehydes 1 in the presence of Na2CaP2O7. ResearchGate. Retrieved from [Link]

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Naphthalenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. Thiophene synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same - Google Patents [patents.google.com]

- 10. US3729499A - Process for the production of malononitrile - Google Patents [patents.google.com]

- 11. baranlab.org [baranlab.org]

- 12. encyclopedia.pub [encyclopedia.pub]

The Ascendant Trajectory of Naphthalene-Based Sulfonyl Compounds in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The fusion of a naphthalene scaffold with a sulfonyl moiety has given rise to a versatile class of compounds with significant therapeutic potential. This in-depth guide provides a comprehensive review of the literature on naphthalene-based sulfonyl compounds, delving into their synthesis, structure-activity relationships (SAR), and diverse applications in medicinal chemistry. As Senior Application Scientists, our goal is to not only present the data but also to illuminate the strategic thinking and experimental rationale that drive innovation in this promising area of drug development.

The Naphthalene-Sulfonyl Pharmacophore: A Union of Favorable Properties

The naphthalene core, a bicyclic aromatic hydrocarbon, provides a rigid and lipophilic scaffold that can be readily functionalized.[1][2] Its extended π-system allows for diverse interactions with biological targets. When combined with the sulfonyl group (-SO2-), a potent hydrogen bond acceptor and a stable, electron-withdrawing moiety, the resulting naphthalene-sulfonyl pharmacophore exhibits a remarkable capacity for molecular recognition.[3] This combination has proven effective in modulating the activity of a wide array of biological targets, leading to the development of agents with anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5]

Synthetic Strategies: Building the Naphthalene-Sulfonyl Core

The synthesis of naphthalene-based sulfonyl compounds typically involves the introduction of a sulfonic acid or sulfonyl chloride group onto the naphthalene ring, followed by reaction with an appropriate amine or alcohol.

Sulfonation of Naphthalene

Direct sulfonation of naphthalene is a common starting point. The position of sulfonation is highly dependent on reaction conditions, particularly temperature.[6] For instance, sulfonation at lower temperatures favors the formation of naphthalene-1-sulfonic acid, while higher temperatures yield the thermodynamically more stable naphthalene-2-sulfonic acid.

Experimental Protocol: Synthesis of Naphthalene-1-sulfonyl Chloride

A representative protocol for the synthesis of a key intermediate, naphthalene-1-sulfonyl chloride, is as follows:

-

Sulfonation: Naphthalene is treated with concentrated sulfuric acid at a controlled temperature (e.g., 40°C) to produce naphthalene-1-sulfonic acid.

-

Conversion to Sulfonyl Chloride: The resulting sulfonic acid is then reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), to yield naphthalene-1-sulfonyl chloride.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent.

This versatile intermediate can then be reacted with a wide range of amines or alcohols to generate a library of naphthalene-based sulfonyl derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have significantly expanded the diversity of accessible naphthalene-based sulfonyl compounds.[7] These reactions allow for the introduction of various substituents onto a pre-functionalized bromo-naphthalene precursor, enabling the exploration of a broader chemical space and fine-tuning of pharmacological properties.[7]

Therapeutic Applications: A Multifaceted Pharmacological Profile

The inherent structural features of naphthalene-based sulfonyl compounds have led to their investigation in a multitude of therapeutic areas.

Anticancer Activity

A significant body of research has focused on the development of naphthalene-based sulfonyl compounds as anticancer agents.[4][8][9] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways and enzymes involved in cancer progression.

Targeting the IL6/JAK2/STAT3 Signaling Pathway:

Recent studies have highlighted the potential of 6-acetylnaphthalene-2-sulfonamide derivatives as potent inhibitors of the IL6/JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.[4] Certain compounds in this class have demonstrated significant cytotoxic activity against human breast cancer cell lines (MCF7) by downregulating the expression of key proteins such as STAT3, BCL2, and Cyclin D1.[4]

Signaling Pathway of STAT3 Inhibition by Naphthalene-Sulfonamides

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of α-Sulfonylacetonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Sulfonylacetonitriles, also known as α-cyanosulfones, represent a versatile and highly valuable class of organic compounds. Characterized by a methylene group activated by both a sulfonyl and a nitrile moiety, these molecules serve as pivotal building blocks in modern organic synthesis. Their unique electronic properties render the α-proton highly acidic, facilitating a rich and diverse range of chemical transformations. This guide provides a comprehensive overview of the discovery and historical development of α-sulfonylacetonitriles, tracing their origins from early explorations in sulfone chemistry to their contemporary applications as key intermediates in the synthesis of complex molecules and pharmaceutically active compounds. We will delve into the seminal synthetic methodologies, the elucidation of their chemical reactivity, and their instrumental role in the development of powerful synthetic strategies, including the renowned Julia-Lythgoe olefination.

Introduction: The Emergence of a Powerful Synthetic Tool

The sulfonyl group (R-SO₂-R') is a cornerstone of modern organic and medicinal chemistry.[1] Its strong electron-withdrawing nature profoundly influences the properties of adjacent atoms, a feature that has been strategically exploited by chemists for decades.[2] When positioned alpha to a nitrile group (-C≡N), another potent electron-withdrawing functionality, the resulting α-sulfonylacetonitrile scaffold (R-SO₂-CH₂-CN) exhibits a remarkable activation of the central methylene protons. This dual activation makes these compounds highly acidic and readily deprotonated to form stable carbanions, which are excellent nucleophiles for a wide array of carbon-carbon bond-forming reactions.[1]

This unique reactivity profile has positioned α-sulfonylacetonitriles as indispensable reagents in the synthetic chemist's toolbox. Their utility spans from fundamental transformations like alkylations and condensations to their pivotal role in the construction of complex natural products and drug candidates. This guide will navigate the historical path of their discovery, explore the evolution of their synthesis, and highlight the key conceptual breakthroughs that have cemented their importance in the field of organic chemistry.

Early Investigations and the Dawn of Sulfone Chemistry

The story of α-sulfonylacetonitriles is intrinsically linked to the broader history of sulfone chemistry. While the sulfone functional group has been known for over a century, a deep and systematic understanding of its chemistry began to emerge in the mid-20th century. A pivotal figure in this era was the Dutch chemist Hilmar Johannes Backer (1882-1959). Throughout his distinguished career at the University of Groningen, Backer displayed a profound interest in organic sulfur chemistry, publishing an extensive series of over 44 articles under the title "Properties of the Sulfonyl Group" between 1948 and 1954.[3] His meticulous research laid a significant portion of the groundwork for understanding the synthesis and reactivity of a wide variety of sulfonyl-containing compounds.[3]

While a definitive "discovery" of the first α-sulfonylacetonitrile is not pinpointed to a single eureka moment, the foundational work on the synthesis of related activated sulfones can be traced to this period of intense investigation. One of the most significant contributions from Backer's laboratory, in collaboration with his student Thymen Jan de Boer , was the development of a highly efficient method for the preparation of diazomethane from p-tolylsulfonylmethylnitrosamide.[3] This work, while not directly on α-sulfonylacetonitriles, demonstrated the facile generation of reactive intermediates from α-sulfonylated precursors and highlighted the synthetic potential of this class of compounds.

The first widely accessible and well-characterized example of an α-sulfonylacetonitrile was p-toluenesulfonylacetonitrile (TsCN). Its synthesis paved the way for the exploration of the chemistry of this entire class of compounds.

The First Synthesis: A Foundational Protocol

The preparation of p-toluenesulfonylacetonitrile involves the reaction of a sulfinate salt with a haloacetonitrile. This nucleophilic substitution reaction provides a straightforward and efficient route to the desired product.

General Synthetic Scheme:

Caption: General synthesis of aryl-sulfonylacetonitriles.

A typical procedure involves the reaction of sodium p-toluenesulfinate with chloroacetonitrile in a suitable solvent, such as ethanol or dimethylformamide (DMF). The sulfinate anion acts as the nucleophile, displacing the chloride from chloroacetonitrile to form the new carbon-sulfur bond.

Detailed Experimental Protocol: Synthesis of p-Toluenesulfonylacetonitrile

-

Preparation of Sodium p-Toluenesulfinate: Sodium p-toluenesulfinate can be prepared by the reduction of p-toluenesulfonyl chloride. In a typical procedure, p-toluenesulfonyl chloride is dissolved in a suitable solvent and treated with a reducing agent, such as sodium sulfite, in an aqueous solution.

-

Reaction with Chloroacetonitrile: The prepared sodium p-toluenesulfinate is then reacted with chloroacetonitrile. The reaction mixture is typically heated to facilitate the substitution reaction.

-

Workup and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Recrystallization from a suitable solvent, such as ethanol, affords pure p-toluenesulfonylacetonitrile as a white crystalline solid.

This straightforward synthesis provided the chemical community with a readily available source of an α-sulfonylacetonitrile, opening the door for systematic studies of its reactivity.

The Reactivity Landscape: Knoevenagel Condensation and Beyond

The presence of two powerful electron-withdrawing groups flanking the methylene bridge in α-sulfonylacetonitriles makes the α-protons significantly acidic (pKa in DMSO ≈ 12). This acidity is the cornerstone of their rich reactivity, allowing for easy deprotonation with even mild bases to generate a stabilized carbanion.

The Knoevenagel Condensation: A Classic Application

One of the earliest and most significant applications of α-sulfonylacetonitriles was in the Knoevenagel condensation . This reaction, named after the German chemist Emil Knoevenagel (1865-1921), involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, typically an amine like piperidine or pyridine.[4][5]

α-Sulfonylacetonitriles proved to be excellent substrates for the Knoevenagel condensation, reacting readily with a wide variety of carbonyl compounds to produce α,β-unsaturated sulfonylacetonitriles.[6]

Reaction Mechanism of the Knoevenagel Condensation:

Caption: Mechanism of the Knoevenagel Condensation.

The resulting α,β-unsaturated products are themselves versatile synthetic intermediates, capable of undergoing a variety of transformations, including Michael additions and cycloadditions.

The Julia-Lythgoe Olefination: A Paradigm Shift in Alkene Synthesis

Perhaps the most impactful application of α-sulfonyl carbanion chemistry, and by extension, the conceptual framework established by α-sulfonylacetonitriles, is the Julia-Lythgoe olefination . Developed in 1973 by the French chemist Marc Julia (1922-2010) and further refined by the British chemist Basil Lythgoe (1913-2009), this reaction provides a powerful and highly stereoselective method for the synthesis of alkenes.[7][8]

The classical Julia-Lythgoe olefination involves the reaction of an α-lithiated phenyl sulfone with an aldehyde or ketone to form a β-hydroxy sulfone. This intermediate is then acylated, and the resulting β-acyloxy sulfone is reductively eliminated, typically using sodium amalgam, to yield the alkene.[7] A key feature of this reaction is its high E-selectivity for the formation of trans-alkenes.

The Julia-Lythgoe Olefination Workflow:

Caption: The Julia-Lythgoe Olefination Workflow.

The Julia-Lythgoe olefination and its subsequent modifications, such as the Julia-Kocienski olefination, have become indispensable tools in the synthesis of complex natural products and other challenging organic molecules. The principles of carbanion stabilization by the sulfonyl group, first systematically explored with simpler molecules like α-sulfonylacetonitriles, were foundational to the development of this powerful synthetic methodology.

Modern Applications and Future Outlook

The legacy of the early discoveries in α-sulfonylacetonitrile chemistry continues to resonate in contemporary organic synthesis. These versatile building blocks are employed in a wide range of applications, including:

-

Medicinal Chemistry: The sulfone moiety is a common feature in many approved drugs, and α-sulfonylacetonitriles serve as valuable intermediates in the synthesis of novel pharmaceutical agents.[1]

-

Total Synthesis: Their ability to participate in reliable carbon-carbon bond-forming reactions makes them crucial components in the total synthesis of complex natural products.

-

Materials Science: The electronic properties of molecules derived from α-sulfonylacetonitriles are being explored for applications in materials science, including the development of novel organic electronic materials.

The ongoing development of new catalytic methods and a deeper understanding of reaction mechanisms continue to expand the synthetic utility of α-sulfonylacetonitriles. Their rich history, from the pioneering work of Backer to their central role in powerful named reactions, underscores their enduring importance as a cornerstone of modern organic synthesis.

Conclusion

The journey of α-sulfonylacetonitriles from their conceptual origins in the systematic study of sulfone chemistry to their current status as indispensable synthetic intermediates is a testament to the power of fundamental research in organic chemistry. The initial explorations into the reactivity of the sulfonyl group, spearheaded by chemists like H.J. Backer, laid the groundwork for the development of this versatile class of compounds. The subsequent application of α-sulfonylacetonitriles in classic transformations like the Knoevenagel condensation and their conceptual contribution to the development of the Julia-Lythgoe olefination have solidified their place in the annals of synthetic organic chemistry. For researchers and professionals in drug development and materials science, a thorough understanding of the history and reactivity of α-sulfonylacetonitriles provides a valuable foundation for innovation and the design of novel synthetic strategies.

References

-

H.J. Backer's Scientific Work. University of Groningen. [Link]

-

Marc Julia. Wikipedia. [Link]